

LUF7244: Application Notes and Protocols for In Vitro Experiments

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Compound of Interest

Compound Name: LUF7244

Cat. No.: B12397052

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Introduction

LUF7244 is a potent negative allosteric modulator/activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, also known as Kv11.1.^{[1][2][3][4][5][6]} This channel is critical for cardiac repolarization, and its dysfunction can lead to serious cardiac arrhythmias. **LUF7244** enhances the hERG current (I_{Kr}) by inhibiting channel inactivation, making it a valuable research tool for studying Kv11.1 channel gating and for developing potential therapeutic strategies to counteract the proarrhythmic effects of hERG-blocking drugs.^{[2][3][7]} These application notes provide a summary of reported in vitro concentrations and detailed protocols for utilizing **LUF7244** in cell-based assays.

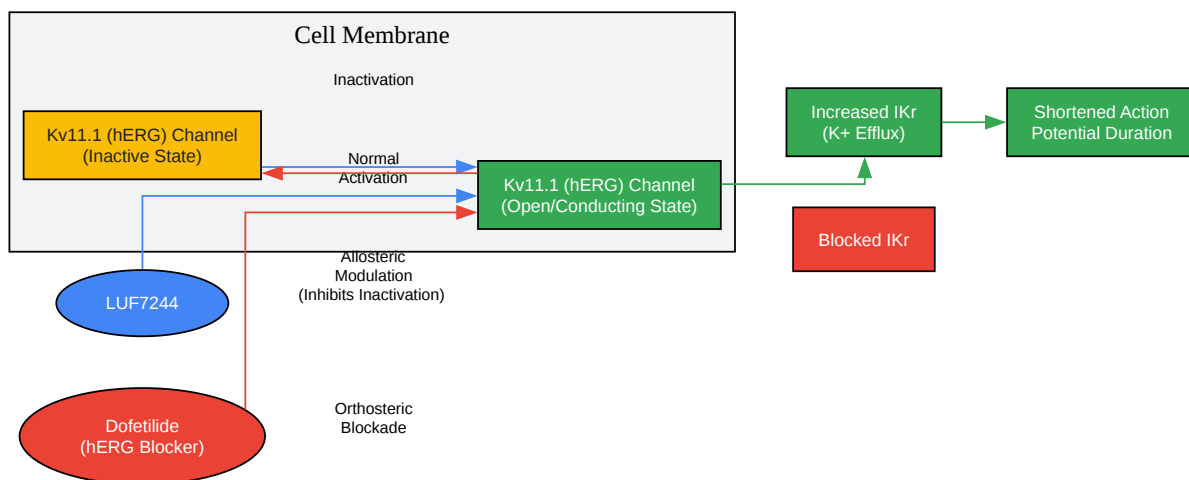
Data Presentation: LUF7244 In Vitro Concentrations and Effects

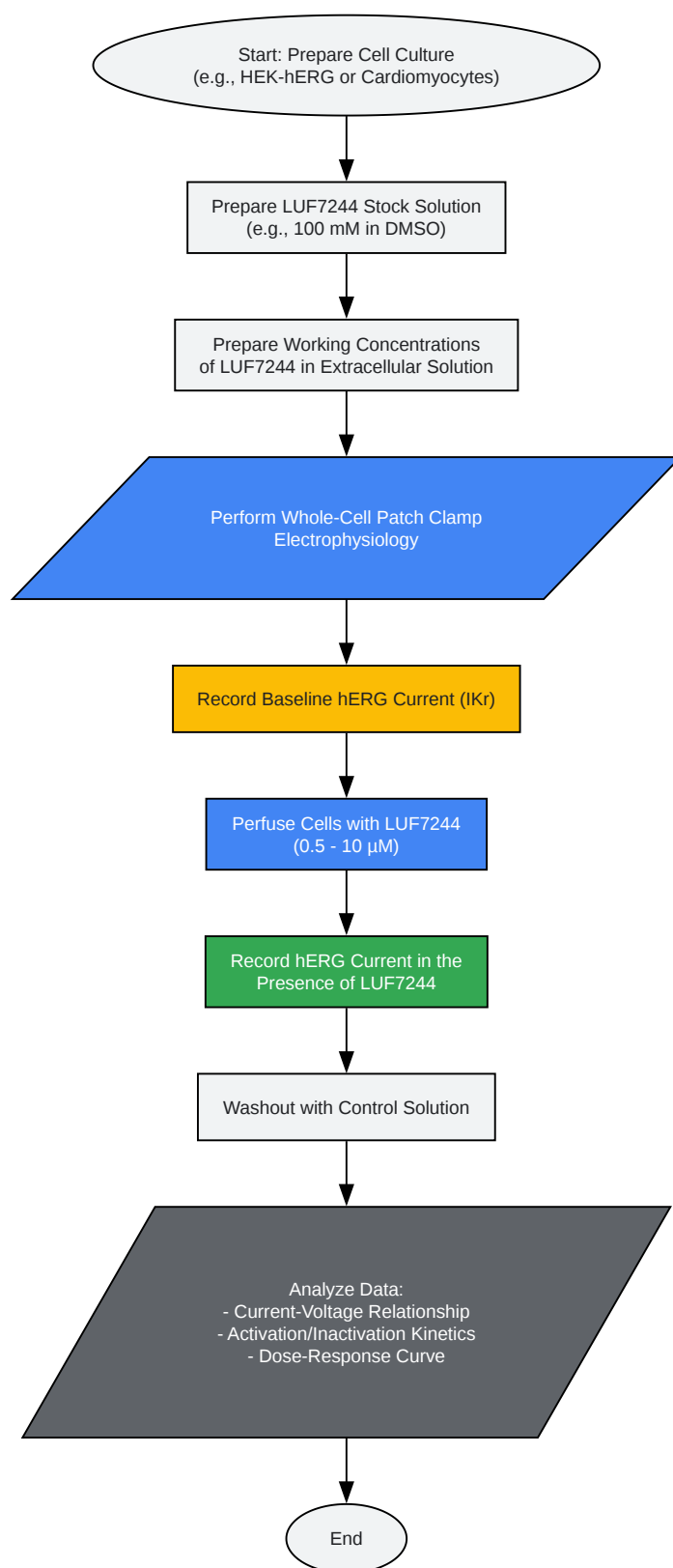
The following table summarizes the effective concentrations of **LUF7244** used in various in vitro experimental models.

Cell Type	Concentration Range	Key Observed Effects	Reference
HEK293 cells expressing hERG (HEK-hERG)	0.5 - 10 μ M	Concentration-dependent increase of the steady-state hERG current (IKv11.1) by inhibiting inactivation.	[2][7]
HEK293 cells (G601S-Kv11.1 mutant)	10 μ M (in combination with 1 μ M dofetilide)	Increased IKv11.1 in long-term (24-48 hour) treated cells.	[8]
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)	~10 μ M	Shortened action potential duration by approximately 50% and inhibited dofetilide-induced early afterdepolarizations.	[2][7]
Isolated Canine Ventricular Cardiomyocytes	0.5, 1, 3, and 10 μ M	Dose-dependent reduction in action potential duration (APD). At 10 μ M, LUF7244 doubled the IKr current and inhibited dofetilide-induced early afterdepolarizations.	[2][7][9]
Isolated Canine Cardiomyocytes	30 μ M	Resulted in a 10.1-fold increase in maximal K ⁺ step conductance and a 4.9-fold increase in tail conductance.	[1][9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **LUF7244** and a general workflow for its application in in vitro electrophysiology experiments.





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